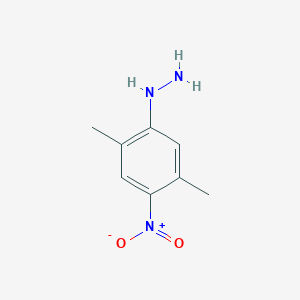

(2,5-Dimethyl-4-nitrophenyl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,5-Dimethyl-4-nitrophenyl)hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of (2,5-Dimethyl-4-nitrophenyl)hydrazine is as an intermediate in the synthesis of other nitrogen-containing compounds. It serves as a building block for various pharmaceuticals and agrochemicals due to its ability to undergo further reactions such as diazotization and coupling reactions.

Pharmaceutical Development

The compound has been investigated for its antioxidant properties , making it relevant in the development of therapeutic agents aimed at oxidative stress-related diseases. Research indicates that it can scavenge free radicals, potentially influencing cellular pathways related to inflammation and apoptosis.

Case Study: Antioxidant Activity

- A study demonstrated that this compound exhibited significant free radical scavenging activity in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Biological Research

This compound has shown promise in biological studies due to its interaction with various biological systems. Its effects on cell signaling pathways are under investigation, particularly concerning inflammation and apoptosis mechanisms.

Table 1: Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Apoptosis induction | Influences cell death mechanisms |

Comparative Analysis with Related Compounds

The structural similarities between this compound and other nitrophenyl derivatives highlight its unique properties and potential applications.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,5-Dimethyl-4-nitrophenol | Hydroxyl group replacing hydrazine | Exhibits phenolic properties |

| 1-(4-Nitrophenyl)hydrazine | Different substitution pattern on phenyl | More potent as a reducing agent |

| 3-Methyl-4-nitrophenylhydrazine | Methyl substitution at different position | Varies in reactivity compared to (2,5-Dimethyl...) |

Industrial Applications

In addition to its laboratory applications, this compound is being explored for industrial uses such as dye synthesis and as a precursor for various agrochemicals. The compound's versatility makes it an attractive candidate for further research and development in these fields .

Análisis De Reacciones Químicas

Hydrazone Formation via Aldehyde/Ketone Condensation

The hydrazine group readily reacts with carbonyl compounds to form stable hydrazones. This reaction is critical in synthesizing intermediates for pharmaceuticals and agrochemicals.

Key Findings :

-

Reaction with 5-nitrofuran-2-acrylaldehyde under solvent-free mechanochemical conditions yields hydrazones in >85% yield within 90 minutes .

-

Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) produces hydrazones with antimicrobial activity .

Table 1: Hydrazone Formation Reactions

Cyclization to Heterocyclic Compounds

The compound participates in cyclocondensation reactions to form nitrogen-containing heterocycles like pyrazoles and oxadiazoles.

Oxadiazole Formation

-

Cyclodehydration with carboxylic acids (e.g., mandelic acid) in phosphoryl chloride yields 2,5-disubstituted 1,3,4-oxadiazoles .

-

Key product F4 (1-(5-(hydroxy(phenyl)methyl)-2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole)) shows potent activity against Staphylococcus aureus .

Table 2: Cyclization Reaction Outcomes

| Reactant | Catalyst/Conditions | Product Class | Yield | Application |

|---|---|---|---|---|

| Ethyl mandelate | POCl₃, 80°C | 1,3,4-Oxadiazole | 75% | Antimicrobial |

| Cinnamaldehyde | Pd₂(dba)₃, H₂O, microwave | Dihydropyrazole | 72% | Anti-inflammatory |

Nucleophilic Aromatic Substitution

The nitro group enhances electrophilicity, enabling substitution reactions at the aromatic ring.

Key Observations :

-

In acidic conditions, the nitro group directs electrophilic substitution to the para position, facilitating synthesis of polysubstituted derivatives .

-

Reacts with alkyl halides to form N-alkylated hydrazines, though steric hindrance from methyl groups reduces reactivity compared to unsubstituted analogs .

Redox and Antioxidant Behavior

The nitro group and hydrazine moiety participate in redox reactions:

-

Acts as a free radical scavenger, neutralizing DPPH radicals with IC₅₀ values comparable to ascorbic acid.

-

Reduces ferric ions in Fenton-like reactions, indicating potential in mitigating oxidative stress.

Metal Complexation

Forms coordination complexes with transition metals (e.g., platinum), enhancing bioactivity:

-

Platinum(II) complexes of related hydrazones exhibit 10-fold higher trypanocidal activity than free ligands .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Nitrophenylhydrazines

| Compound | Substituents | Key Reactivity Difference |

|---|---|---|

| (2,5-Dimethyl-4-nitrophenyl)hydrazine | 2,5-Me; 4-NO₂ | Lower electrophilicity due to methyl groups |

| 1-(4-Nitrophenyl)hydrazine | 4-NO₂ | Faster hydrazone formation |

| 3-Methyl-4-nitrophenylhydrazine | 3-Me; 4-NO₂ | Higher solubility in polar solvents |

Stability and Decomposition

Propiedades

Número CAS |

145655-61-4 |

|---|---|

Fórmula molecular |

C8H11N3O2 |

Peso molecular |

181.19 g/mol |

Nombre IUPAC |

(2,5-dimethyl-4-nitrophenyl)hydrazine |

InChI |

InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |

Clave InChI |

DPRXXFCYJSBXDC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |

SMILES canónico |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |

Sinónimos |

Hydrazine, (2,5-dimethyl-4-nitrophenyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.